Butyl cyclopentanecarboxylate
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Overview
Description
Butyl cyclopentanecarboxylate is an organic compound that belongs to the ester family. It is formed by the esterification of cyclopentanecarboxylic acid with butanol. This compound is known for its distinctive chemical structure, which includes a cyclopentane ring attached to a carboxylate group, further esterified with a butyl group. It is commonly used in various industrial applications due to its unique properties.
Synthetic Routes and Reaction Conditions:
Esterification Reaction: The primary method for synthesizing this compound involves the esterification of cyclopentanecarboxylic acid with butanol. This reaction typically requires an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to drive the reaction to completion.
Alternative Methods: Another approach involves the transesterification of methyl cyclopentanecarboxylate with butanol in the presence of a suitable catalyst, such as sodium methoxide.
Industrial Production Methods:
Batch Process: In industrial settings, the esterification reaction is often conducted in batch reactors where cyclopentanecarboxylic acid and butanol are mixed with a catalyst and heated under reflux. The reaction mixture is then purified through distillation to obtain the desired ester.
Continuous Process: For large-scale production, a continuous process may be employed, where reactants are continuously fed into a reactor, and the product is continuously removed and purified.
Types of Reactions:
Hydrolysis: this compound can undergo hydrolysis in the presence of water and an acid or base catalyst to yield cyclopentanecarboxylic acid and butanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions where the butyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products:
Hydrolysis: Cyclopentanecarboxylic acid and butanol.
Reduction: Cyclopentanol.
Substitution: Various substituted cyclopentanecarboxylates depending on the nucleophile used.
Mechanism of Action
Target of Action
Butyl cyclopentanecarboxylate is a chemical compound that undergoes various transformations in the presence of a catalyst . The primary targets of this compound are the catalysts that facilitate its conversion into other compounds .
Mode of Action
The compound interacts with its targets (catalysts) to undergo transformations. Specifically, this compound can be converted into ketones over a heterogeneous catalyst . The transformations proceed through β-ketoesters with simultaneous thermal decomposition (retro-Tishchenko reaction) and secondary condensation of the resultant aldehydes .
Biochemical Pathways
The biochemical pathways affected by this compound involve the conversion of esters to ketones . The path from esters to ketones from acidic ester sides is shorter than the one from alcohol ester sides . The mutual proportions of ketones also depend on the control parameters .
Pharmacokinetics
The compound’s transformations over a catalyst suggest that its bioavailability may be influenced by the presence and concentration of the catalyst, as well as the control parameters of the transformation process .
Result of Action
The result of this compound’s action is the production of ketones through a series of transformations . These transformations include the formation of β-ketoesters, their thermal decomposition, and the secondary condensation of the resultant aldehydes .
Action Environment
The action of this compound is influenced by the environment in which it is present. Factors such as the presence and concentration of the catalyst, the temperature, and the control parameters of the transformation process can all affect the compound’s action, efficacy, and stability .
Scientific Research Applications
Butyl cyclopentanecarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a model compound for studying ester hydrolysis and other biochemical reactions.
Medicine: Research into its potential as a prodrug or in drug delivery systems is ongoing.
Industry: It is used in the manufacture of fragrances, flavors, and as a solvent in various chemical processes.
Comparison with Similar Compounds
Methyl cyclopentanecarboxylate: Similar structure but with a methyl group instead of a butyl group.
Ethyl cyclopentanecarboxylate: Similar structure but with an ethyl group instead of a butyl group.
Cyclopentyl acetate: Similar ester structure but with an acetate group.
Uniqueness: Butyl cyclopentanecarboxylate is unique due to its specific ester group, which imparts distinct physical and chemical properties. Its longer butyl chain compared to methyl or ethyl esters results in different solubility and reactivity characteristics, making it suitable for specific applications in industry and research.
Biological Activity
Butyl cyclopentanecarboxylate (C10H18O2) is an organic compound that has garnered attention in various fields, including medicinal chemistry and organic synthesis. Its unique structural features, including a cyclopentanecarboxylate moiety, contribute to its potential biological activities. This article provides an overview of the biological activity of this compound, supported by data from relevant studies and case findings.
Chemical Structure and Properties
This compound is characterized by a cyclopentane ring attached to a carboxylate group, with a butyl substituent. This structure allows for diverse chemical reactivity and potential interactions with biological macromolecules.
The biological activity of this compound is influenced by its ability to act as a substrate for various enzymes, leading to the formation of active intermediates that participate in biochemical reactions. The specific molecular targets and pathways involved are still under investigation, but compounds with similar structures often exhibit significant biological properties, including antibacterial, antifungal, and anticancer activities due to their ability to interact with cellular components.
Anticancer Potential
In the realm of cancer research, compounds similar to this compound have been explored for their antitumor activities. For example, certain derivatives have demonstrated the ability to inhibit tumor cell proliferation in vitro. The mechanism often involves the disruption of critical cellular pathways or the induction of apoptosis in cancer cells .
Case Studies and Research Findings
- Antitumor Activity : A study on structural analogs indicated that certain derivatives exhibited potent antitumor activity, highlighting the potential of this compound in cancer therapy. These findings suggest that modifications to the cyclopentane structure can enhance biological efficacy .
- Enzyme Interaction : Investigations into enzyme-substrate interactions revealed that this compound could serve as a substrate for specific enzymes, leading to the production of bioactive metabolites that may exert therapeutic effects.
- Synthesis and Modification : The synthesis of this compound has been explored in various studies, emphasizing its role as a building block in organic synthesis. Researchers have utilized this compound to develop enantiomerically pure derivatives with enhanced biological activities .
Comparative Analysis with Similar Compounds
Compound | Biological Activity | Notes |
---|---|---|
Tert-butyl 2-oxo-cyclopentanecarboxylate | Antimicrobial | Exhibits significant antibacterial properties |
Latrunculin B | Anticancer | Targets actin dynamics in cancer cells |
Cyclopentane derivatives | Various (antibacterial) | Structural modifications enhance activity |
Properties
IUPAC Name |
butyl cyclopentanecarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-2-3-8-12-10(11)9-6-4-5-7-9/h9H,2-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKCDCPXVBMDVFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1CCCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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